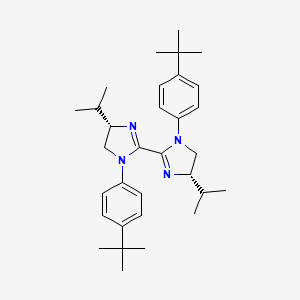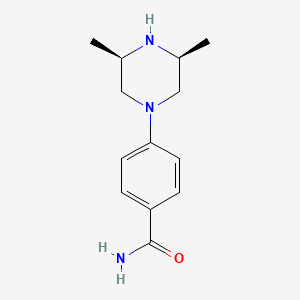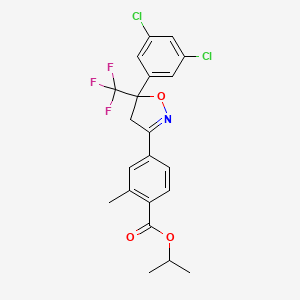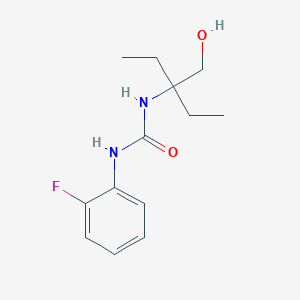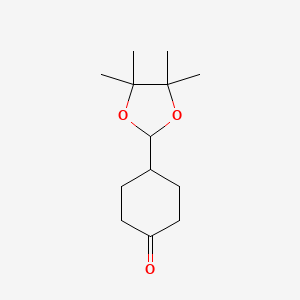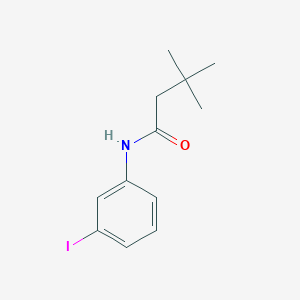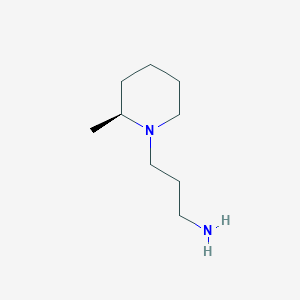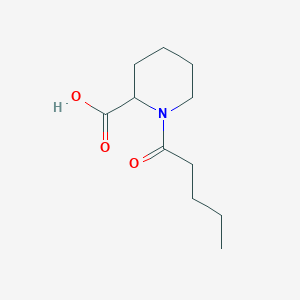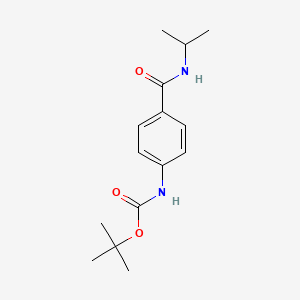
Hdac1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac1-IN-5 is a potent inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6), with IC50 values of 15 nM and 20 nM, respectively . This compound enhances the acetylation of histone H3 and α-tubulin, promoting the activation of caspase 3 in cancer cells, thereby inducing apoptosis . This compound has shown strong inhibitory activity against tumor growth in xenograft mice .
Preparation Methods
The synthesis of Hdac1-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hdac1-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.
Biology: Used to investigate the biological functions of histone deacetylases and their role in gene regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated histone deacetylase activity.
Mechanism of Action
Hdac1-IN-5 exerts its effects by inhibiting the activity of histone deacetylase 1 and histone deacetylase 6. This inhibition leads to increased acetylation of histone H3 and α-tubulin, which in turn promotes the activation of caspase 3 and induces apoptosis in cancer cells . This compound also induces chromatin damage by binding with DNA .
Comparison with Similar Compounds
Hdac1-IN-5 is compared with other histone deacetylase inhibitors such as vorinostat, belinostat, romidepsin, and panobinostat. These compounds also target histone deacetylases but differ in their selectivity and potency. This compound is unique in its strong inhibitory activity against both histone deacetylase 1 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes .
Similar compounds include:
- Vorinostat (SAHA)
- Belinostat
- Romidepsin
- Panobinostat
These compounds have been studied extensively for their therapeutic potential in treating various cancers and other diseases involving dysregulated histone deacetylase activity .
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-hydroxy-6-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C20H21N3O2S/c24-18(23-25)13-6-1-3-8-15-9-7-12-17(14-15)20-22-21-19(26-20)16-10-4-2-5-11-16/h2,4-5,7,9-12,14,25H,1,3,6,8,13H2,(H,23,24) |
InChI Key |
QFTYIRORQVJXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)CCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
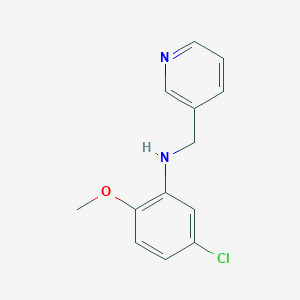
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
